molecular formula C22H23N3O4 B2511885 5-(2,6-Dimethylmorpholin-4-yl)-2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile CAS No. 946378-48-9

5-(2,6-Dimethylmorpholin-4-yl)-2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile

Cat. No.: B2511885
CAS No.: 946378-48-9
M. Wt: 393.443
InChI Key: RODYTDOPCGRQEE-UHFFFAOYSA-N
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Description

5-(2,6-Dimethylmorpholin-4-yl)-2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,6-Dimethylmorpholin-4-yl)-2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions. One common approach is the Mannich reaction, which introduces an aminoalkyl substituent into the molecule. This reaction involves the condensation of formaldehyde, a secondary amine (such as 2,6-dimethylmorpholine), and a compound containing an active hydrogen atom .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The final product is often purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(2,6-Dimethylmorpholin-4-yl)-2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-(2,6-Dimethylmorpholin-4-yl)-2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile has several scientific research applications:

    Medicinal Chemistry: This compound may be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the construction of diverse chemical structures.

    Materials Science: The unique functional groups in this compound make it suitable for the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-(2,6-Dimethylmorpholin-4-yl)-2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2,6-Dimethylmorpholin-4-yl)-2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile is unique due to its combination of a morpholine ring, furan ring, and oxazole ring, along with a carbonitrile group. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications.

Properties

IUPAC Name

5-(2,6-dimethylmorpholin-4-yl)-2-[5-[(3-methylphenoxy)methyl]furan-2-yl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4/c1-14-5-4-6-17(9-14)26-13-18-7-8-20(28-18)21-24-19(10-23)22(29-21)25-11-15(2)27-16(3)12-25/h4-9,15-16H,11-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RODYTDOPCGRQEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=C(N=C(O2)C3=CC=C(O3)COC4=CC=CC(=C4)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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